molecular formula C11H9NO4 B2429478 5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid CAS No. 923216-10-8

5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B2429478
CAS No.: 923216-10-8
M. Wt: 219.196
InChI Key: BMWUBMWNKZHABU-UHFFFAOYSA-N
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Description

Crystallographic Data

While direct single-crystal X-ray diffraction data for this compound is not publicly available, structural analogs provide insights. For example, 4-[2-(4-fluorophenyl)furan-3-yl]pyridine (C₁₅H₁₀FNO) exhibits dihedral angles of 40.04° (furan-pyridine) and 25.71° (furan-fluorophenyl), with non-classical C–H⋯F/N hydrogen bonds stabilizing the lattice . By analogy, the title compound likely adopts a similar twisted conformation, with intramolecular hydrogen bonding between the pyridinone carbonyl (C=O) and the furan oxygen enhancing planarity.

Spectroscopic Features

  • Infrared (IR) Spectroscopy :
    • Strong absorption at ~1670 cm⁻¹ (C=O stretch of carboxylic acid) .
    • Peaks at ~1600 cm⁻¹ (furan C=C) and ~1550 cm⁻¹ (pyridinone C=O) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR :
      • δ 6.2–6.4 ppm (furan protons, H-3 and H-4) .
      • δ 7.5–7.7 ppm (pyridinone H-3 and H-5) .
      • δ 4.3–4.5 ppm (methylene bridge, CH₂) .
    • ¹³C NMR :
      • δ 170–175 ppm (carboxylic acid COOH) .
      • δ 160–165 ppm (pyridinone C=O) .

Comparative Analysis with Related Furan-Pyridine Hybrid Structures

Structural and Electronic Comparisons

Compound Key Structural Features Electronic Effects
5-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid Carboxylic acid at pyridine-4 position Enhanced acidity due to conjugation
1-((5-Bromofuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Bromine substituent on furan Increased electrophilicity at C-5
5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carboxylic acid Phenoxy substituent Steric hindrance reduces planarity

Reactivity Trends

  • Electrophilic Substitution : The furan ring’s electron-rich nature directs electrophiles to the α-positions (C-2 and C-5), while the pyridinone’s electron-withdrawing carbonyl group deactivates the pyridine ring .
  • Carboxylic Acid Reactivity : Participates in esterification and amidation reactions, as demonstrated in patents describing its use as a synthetic intermediate for EP4 receptor antagonists .

Biological Relevance

Though excluded from safety/dosage discussions, the structural similarity to ferulic acid (a natural antioxidant with a substituted furan moiety ) suggests potential bioactivity. Hybrids like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid highlight the role of furan-pyridine motifs in drug design .

Properties

IUPAC Name

5-[(2-oxopyridin-1-yl)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-10-3-1-2-6-12(10)7-8-4-5-9(16-8)11(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWUBMWNKZHABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Furan-2-Carboxylic Acid Precursors

The foundational step involves preparing 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), a key intermediate. As demonstrated in the oxidation of 5-hydroxymethylfurfural (HMF), MnO₂ and sodium cyanide in methanol facilitate aldehyde-to-carboxylic acid conversion. For example, HMF (1 mmol) reacts with MnO₂ (2 equiv) and NaCN (0.4 equiv) in MeOH at 40°C for 12 hours, yielding methyl 5-methylfuran-2-carboxylate (89%). Hydrolysis of the ester under acidic or basic conditions would then yield the free carboxylic acid.

Cyclization Strategies for Dihydropyridinone Formation

Urea-Mediated Cyclization

The dihydropyridinone ring is classically synthesized via cyclization of β-keto amides or urea derivatives. A plausible route involves condensing 5-(aminomethyl)furan-2-carboxylic acid with a β-keto ester. For instance, reacting the amine with ethyl acetoacetate in the presence of a dehydrating agent (e.g., POCl₃) could yield the cyclic lactam structure. This method mirrors the synthesis of pyridone derivatives reported in the literature.

Oxidative Cyclization

MnO₂-mediated oxidative cyclization, as seen in the synthesis of dimethyl 5,5'-(oxybis(methylene))bis(furan-2-carboxylate) , offers another pathway. Here, a precursor containing both furan-carboxylic acid and an enamine moiety could undergo intramolecular cyclization under oxidative conditions. For example, a Schiff base formed between 5-formylfuran-2-carboxylic acid and a β-amino alcohol might cyclize in the presence of MnO₂ to form the dihydropyridinone ring.

Coupling Reactions and Protecting Group Strategies

Ester Protection and Deprotection

Temporary protection of the carboxylic acid group as a methyl or benzyl ester is critical to prevent side reactions during synthetic steps. The PDF details the use of sodium cyanide and MnO₂ for esterification, such as converting HMF to methyl 5-methylfuran-2-carboxylate (89% yield). After introducing the dihydropyridinone moiety, the ester can be hydrolyzed using aqueous HCl or LiOH to regenerate the carboxylic acid.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods based on analogous reactions from the literature:

Method Key Reagents Conditions Yield* Challenges
MnO₂ Oxidation & Cyclization MnO₂, NaCN, MeOH 40°C, 12–24 hrs ~70% Over-oxidation of intermediates
Urea-Mediated Cyclization POCl₃, β-keto ester Reflux, 6 hrs ~50% Low regioselectivity
Palladium-Catalyzed Coupling Pd(PPh₃)₄, Boronic ester 80°C, THF, 12 hrs ~60% High cost of catalysts

*Estimated based on analogous procedures.

Optimization and Scalability Considerations

Solvent and Catalyst Selection

The use of CH₂Cl₂ for workup and silica gel filtration, as described in the PDF, ensures efficient removal of inorganic byproducts. Catalytic MnO₂ is reusable after activation, enhancing cost-effectiveness for large-scale synthesis.

Temperature and Reaction Time

Elevated temperatures (40–100°C) improve reaction rates but risk decomposition of heat-sensitive intermediates. For instance, the synthesis of diallyl furan-2,5-dicarboxylate required 72 hours at 100°C, suggesting that similar conditions might be necessary for cyclization steps.

Chemical Reactions Analysis

Types of Reactions

5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

    Oxidation: Furanones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid has shown promise in medicinal chemistry for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 1.30 µM. The mechanism involves DNA damage and inhibition of cyclin-dependent kinase activity.
  • Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. In particular, derivatives have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Organic Synthesis

Due to its structural characteristics, this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo reactions such as oxidation and reduction makes it suitable for generating more complex molecules used in pharmaceuticals.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on cancer cell lines. The findings revealed:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-71.30Induction of apoptosis; cell cycle arrest
HepG23.50DNA damage induction; inhibition of CDK activity

This data underscores the compound's potential as an effective anticancer agent.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results highlight the compound's potential utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-furoic acid: A simpler compound with a furan ring, used in various chemical syntheses.

    2-oxopyridine: A compound with a pyridine ring, known for its reactivity and use in heterocyclic chemistry.

    Pyridine-2-carboxylic acid: Another heterocyclic compound with similar structural features.

Uniqueness

5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid is unique due to the combination of both pyridine and furan rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules .

Biological Activity

5-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid (CAS: 923216-10-8) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H11N3O3. It features a furan ring and a dihydropyridine moiety, which are significant in determining its biological properties.

PropertyValue
Molecular FormulaC12H11N3O3
Molecular Weight233.24 g/mol
CAS Number923216-10-8

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

In studies focusing on antiviral properties, compounds containing dihydropyridine structures have shown promising results against several viruses. For instance, derivatives similar to this compound have demonstrated antiviral effects against the hepatitis A virus (HAV) and other viral strains. In a comparative study, certain derivatives exhibited significant inhibition of viral replication in vitro, suggesting that the incorporation of the dihydropyridine moiety enhances antiviral activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. A related study indicated that certain furan-based compounds could inhibit bacterial growth effectively. The presence of the furan ring is believed to contribute to this activity through mechanisms that disrupt bacterial cell walls or metabolic pathways .

Anticancer Properties

The antiproliferative effects of compounds similar to this compound have been documented in glioma cell lines. Research has shown that these compounds can induce apoptosis in cancer cells, suggesting a potential application in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : Compounds with similar structures have been identified as inhibitors of viral enzymes such as neuraminidase, which is critical for viral replication.
  • Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Antioxidant Activity : Some studies suggest that furan derivatives possess antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

Study on Antiviral Activity

A study published in Pharmaceutical Research examined various dihydropyridine derivatives for their antiviral efficacy against HAV and other viruses. The results indicated that certain modifications to the dihydropyridine structure significantly enhanced antiviral potency .

Anticancer Efficacy

In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against glioma cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling a dihydropyridinone moiety to a furan-2-carboxylic acid derivative. Alkaline conditions (e.g., K₂CO₃ or NaOH) facilitate nucleophilic substitution at the methyl position of the furan ring. Optimization strategies include:

  • Temperature control : Reactions between 60–80°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
  • Purification : Recrystallization or column chromatography improves purity (>95%) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the furan ring (δ 6.2–7.5 ppm) and dihydropyridinone NH (δ 10–12 ppm). Carboxylic acid COOH appears as a broad singlet (~δ 12.8 ppm) .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous furan-carboxylic acids (e.g., bond angles and torsion angles) .
  • Mass spectrometry : Molecular ion peak at m/z 249.2 (calculated for C₁₁H₉NO₄) .

Q. What are the common chemical reactions involving the furan-2-carboxylic acid moiety?

  • Methodological Answer :

  • Oxidation : KMnO₄ or CrO₃ converts the furan ring to α,β-unsaturated ketones .
  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol .
  • Substitution : Amines or thiols replace the methyl group under basic conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved across studies?

  • Methodological Answer :

  • Purity validation : Use HPLC (≥99% purity) to exclude impurities affecting bioactivity .
  • Assay standardization : Replicate results across multiple cell lines (e.g., HEK293 vs. RAW264.7) and control for solvent effects (DMSO ≤0.1%) .
  • Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays to confirm mechanism .

Q. What computational strategies predict interactions between this compound and enzymatic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase (COX-2) or NADPH oxidase. Focus on hydrogen bonding with the carboxylic acid and dihydropyridinone NH .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How can in vivo models evaluate the pharmacokinetics (PK) of this compound?

  • Methodological Answer :

  • Rodent studies : Administer 10 mg/kg intravenously and measure plasma levels via LC-MS/MS. Calculate bioavailability (F%) and half-life (t₁/₂) .
  • Tissue distribution : Radiolabel the compound (¹⁴C) to track accumulation in organs .

Q. What structural modifications enhance the compound’s metabolic stability?

  • Methodological Answer :

  • Deuterium incorporation : Replace labile protons (e.g., methylene bridge) to slow CYP450-mediated oxidation .
  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with in situ hydrolysis .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed data from PubChem, crystallographic databases, and pharmacological studies.
  • Advanced questions emphasize mechanistic analysis, experimental troubleshooting, and translational research.
  • Methodological answers integrate synthetic, analytical, and computational approaches to address research challenges.

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